![molecular formula C26H20N8O3 B2561933 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1171959-32-2](/img/no-structure.png)

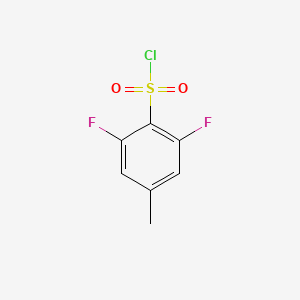

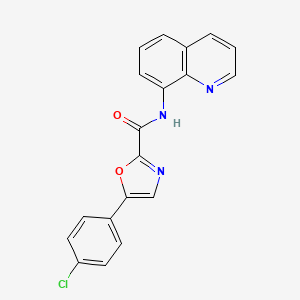

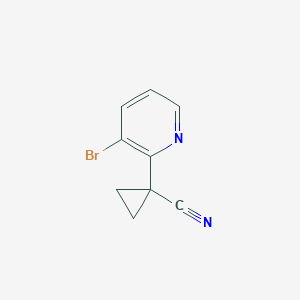

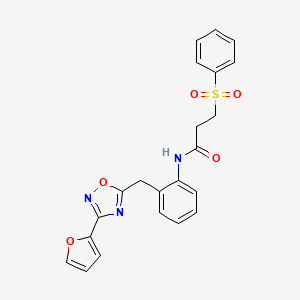

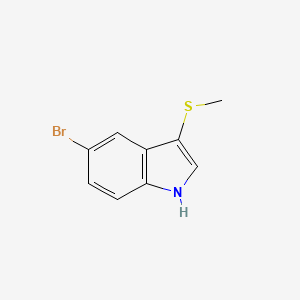

2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, a pyrazole group, and a pyrimidine group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, stability, and reactivity could be influenced by the functional groups present in the molecule .Scientific Research Applications

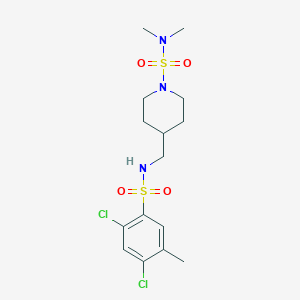

Base-Promoted Fused β-Carboline Formation

This compound has been used in the development of a novel base-promoted fused β-carboline formation strategy . In this cascade reaction, ammonium salts served as a convenient nitrogen source and simultaneously played an important role in selectivity control .

Synthesis of Isoindolin-1-One Derivatives

A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction has several advantages, such as being clean, one-pot, and easy to handle .

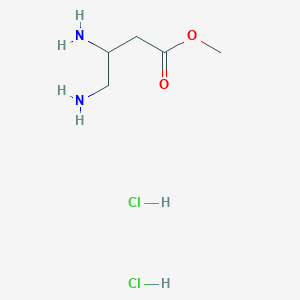

Anti-Inflammatory Effects

At an intraperitoneal dose of 30mg/kg, the compound showed promising effects in adjuvant-induced arthritic rats . The compound reduced paw volume, inflammation, and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

4. Antagonist of the Orphan Nuclear Receptor Nur77 This compound is an antagonist of the orphan nuclear receptor Nur77 (NR4A1, TR3) . It induces reactive oxygen species and ER stress in pancreatic cancer cells .

5. Inhibition of Cell Growth and Induction of Apoptosis The compound mimics the effect of Nur77 knockdown in non-small-cell lung cancer A549 and H460 cells, inhibiting cell growth and inducing apoptosis . This was accompanied by decreased expression of survivin and inhibition of mTORC1 signaling .

Inhibition of Integrin-Dependent Cell Migration

The compound inhibits the expression of β1- and β3-integrin and blocks integrin-dependent breast cancer cell migration .

7. Decrease in Expression of the Histone Methyltransferase G9A The compound decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .

Safety And Hazards

Future Directions

properties

CAS RN |

1171959-32-2 |

|---|---|

Product Name |

2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide |

Molecular Formula |

C26H20N8O3 |

Molecular Weight |

492.499 |

IUPAC Name |

2-(1H-indol-3-yl)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-oxoacetamide |

InChI |

InChI=1S/C26H20N8O3/c1-14-7-9-16(10-8-14)33-23-19(13-28-33)24(36)31-26(30-23)34-21(11-15(2)32-34)29-25(37)22(35)18-12-27-20-6-4-3-5-17(18)20/h3-13,27H,1-2H3,(H,29,37)(H,30,31,36) |

InChI Key |

WKDXHSAWKSLGCV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(=O)C5=CNC6=CC=CC=C65 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2561860.png)

![N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2561861.png)